9-氯-2,7-二甲氧基吖啶

描述

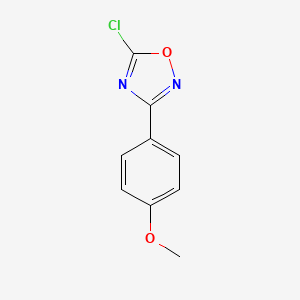

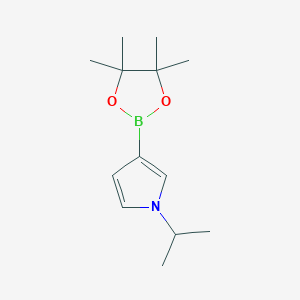

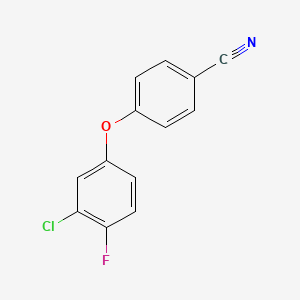

9-Chloro-2,7-dimethoxyacridine is a chemical compound with the molecular formula C15H12ClNO2 and a molecular weight of 273.71 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 9-Chloro-2,7-dimethoxyacridine and similar compounds involves several steps. The key intermediate, acridone-4,5-diol, can be modified at position 9 to avoid degradation during macrocyclization . The starting model compound, 4,5-dimethoxyacridone, can be converted to halo-derivatives using thionyl chloride, phosphoryl chloride, or bromides .Molecular Structure Analysis

The molecular structure of 9-Chloro-2,7-dimethoxyacridine consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 . The compound has a total of 36 bonds, including 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, and 16 aromatic bonds .Chemical Reactions Analysis

As 9-haloacridines are the starting materials of cross-coupling reactions, the procedures for preparation of 9-chloro- and 9-bromoacridine derivatives had to be optimized . The starting model compound, 4,5-dimethoxyacridone, is expected to be easily converted to halo-derivatives with excellent yields .科学研究应用

与DNA的相互作用及药物设计潜力

9-氯吖啶衍生物已显示出与双链DNA(dsDNA)的显著相互作用,表明在药物设计和制药开发中具有潜在应用。对9-氯吖啶的电化学研究表明其复杂的、pH依赖的、扩散控制的不可逆过程。氧化始于阳离子自由基单体的形成,导致二聚体形成和进一步氧化。使用多层dsDNA-电化学生物传感器研究了其与dsDNA的相互作用,揭示了通过插入dsDNA诱导结构变化的复杂形成过程。分子对接分析支持了这种插入,表明该化合物在药物设计中具有潜力,特别是用于针对DNA的药物(Rupar et al., 2020)。

电荷转移复合物及其分解

研究了涉及吖啶和9-氯吖啶衍生物的与碘形成的电荷转移复合物的形成,突出了通过涉及两性离子I2的相互作用形成异常的I6链。这项研究展示了这些复合物在开发具有特定电荷转移性能的材料方面的潜力,对电子学和材料科学(Rimmer et al., 2000)。

对利什曼原虫抗增殖特性

对源自9-氯-2,7-二甲氧基吖啶的化合物进行了对利什曼原虫的体外抗增殖特性研究。研究证实,几种2-甲氧基吖啶系列化合物以及它们的二聚体和四聚体衍生物表现出强烈的抗寄生虫特性。这表明它们有望作为治疗利什曼病的多靶点药物使用,其活性取决于7-和9-位置取代基的性质(Di Giorgio et al., 2003)。

合成新型杂环系统

3-氯-3-(4,9-二甲氧基-5-氧代-5H-呋喃[3,2-g]色素-6-基)丙-2-烯醛,是9-氯-2,7-二甲氧基吖啶的衍生物,被用作构建与呋喃[3,2-g]色素相关的各种杂环系统的合成中间体。这种合成方法导致了具有潜在抗微生物和抗癌活性的化合物的产生,展示了9-氯-2,7-二甲氧基吖啶衍生物在合成新型生物活性分子方面的多功能性(Ibrahim et al., 2022)。

抗HIV活性

与9-氯-2,7-二甲氧基吖啶相关的氯-1,4-二甲基-9H-咔唑衍生物显示出抗HIV活性。这项研究突出了发现具有选择性抗病毒活性的新化合物对HIV预防和治疗的重要性,强调了9-氯-2,7-二甲氧基吖啶衍生物在抗逆转录病毒药物研究中的潜力(Saturnino et al., 2018)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 9-Chloro-2,7-dimethoxyacridine is DNA . The compound selectively binds to poly (d (A-T)) , which are sequences in the DNA that consist of adenine (A) and thymine (T) base pairs .

Mode of Action

9-Chloro-2,7-dimethoxyacridine interacts with its target, DNA, by intercalating into the DNA structure . Intercalation is a process where a molecule, in this case, 9-Chloro-2,7-dimethoxyacridine, inserts itself between the base pairs of the DNA helix . This interaction can lead to changes in the DNA structure and function .

Result of Action

The molecular and cellular effects of 9-Chloro-2,7-dimethoxyacridine’s action are likely related to its interaction with DNA. By intercalating into the DNA structure, the compound could potentially disrupt normal cellular processes such as DNA replication and transcription . This could lead to cell cycle arrest or apoptosis, particularly in rapidly dividing cells.

属性

IUPAC Name |

9-chloro-2,7-dimethoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-18-9-3-5-13-11(7-9)15(16)12-8-10(19-2)4-6-14(12)17-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRKDNPFLFXVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856603 | |

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6526-92-7 | |

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)

![Methyl 2-[(2,2-difluoroethyl)amino]acetate](/img/structure/B1429671.png)

![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)